Home > Products > Inhibitors/Agonists P95 > Cibenzoline succinate
Cibenzoline succinate - 100678-32-8

Cibenzoline succinate

Catalog Number: EVT-1166248
CAS Number: 100678-32-8
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cibenzoline succinate is classified as a Class I antiarrhythmic agent. [] In the context of scientific research, it serves as a valuable tool for studying cardiac electrophysiology, particularly the mechanisms underlying arrhythmias. [] Cibenzoline succinate is utilized in experimental settings to induce and investigate the characteristics of specific types of arrhythmias, aiding in the development and evaluation of novel antiarrhythmic therapies.

Cibenzoline

Compound Description: Cibenzoline is the free base form of cibenzoline succinate, an antiarrhythmic drug. [] Cibenzoline is metabolized in the liver to form several metabolites, including dehydrocibenzoline. [] Studies have shown that cibenzoline exhibits class Ia antiarrhythmic activity. []

Relevance: Cibenzoline is the active moiety of cibenzoline succinate, released upon administration. [] It shares the same core structure, differing only in the presence of the succinate salt form in cibenzoline succinate. Therefore, understanding cibenzoline's properties is crucial for understanding the activity and metabolism of cibenzoline succinate.

Dehydrocibenzoline

Compound Description: Dehydrocibenzoline is a metabolite of cibenzoline, formed through metabolic processes. [, ] Studies on the pharmacokinetics of cibenzoline have shown that dehydrocibenzoline is present in much lower concentrations than cibenzoline in plasma. [, ]

Relevance: As a metabolite of cibenzoline, dehydrocibenzoline provides insight into the metabolic pathways of cibenzoline succinate. [, ] While its activity is not extensively discussed in the provided papers, understanding its formation and potential contribution to the overall effects of cibenzoline succinate is important.

4,5-Dehydrocibenzoline

Compound Description: 4,5-Dehydrocibenzoline is a metabolite identified during the investigation of the stereoselective metabolism of cibenzoline succinate. [] In vitro studies using human and rat liver microsomes demonstrated its formation alongside p-hydroxycibenzoline and two other unknown metabolites. []

Relevance: 4,5-Dehydrocibenzoline, a specific dehydrocibenzoline isomer, provides further insight into the metabolic pathways of cibenzoline succinate. [] The research highlights the role of specific cytochrome P450 enzymes in the formation of this metabolite.

p-Hydroxycibenzoline

Compound Description: p-Hydroxycibenzoline (also referred to as M1 in the source paper) is a major metabolite of cibenzoline succinate. [] Research indicates that its formation from the R(+)-enantiomer of cibenzoline is significantly greater than from the S(−)-enantiomer. []

Relevance: p-Hydroxycibenzoline, as a major metabolite, helps in understanding the metabolic profile of cibenzoline succinate, particularly regarding its stereoselective metabolism. []

Source and Classification

Cibenzoline succinate belongs to the class of compounds known as succinates, which are esters or salts formed from succinic acid. It is specifically classified as a pharmaceutical compound due to its therapeutic uses, particularly in managing heart rhythm disorders. The compound is synthesized from precursors like benzophenone and involves various chemical reactions that enhance its efficacy and stability.

Synthesis Analysis

The synthesis of cibenzoline succinate involves several key steps:

  1. Starting Materials: The synthesis typically begins with benzophenone hydrazone as the primary raw material.
  2. Oxidation Reaction: Hydrogen peroxide is used as an oxidizing agent to convert benzophenone hydrazones into diphenyl diazomethane, which is an unstable intermediate.
  3. Cyclization: This intermediate undergoes cyclization to form a diphenyl cyclopropane structure, which is crucial for the formation of cibenzoline.
  4. Formation of Succinate Salt: The final step involves reacting the diphenyl cyclopropane with succinic acid or its derivatives to yield cibenzoline succinate.

The synthesis can be optimized by controlling the reaction temperature (typically between 10°C and 30°C) and the molar ratios of reactants, which significantly affect the yield and purity of the final product .

Molecular Structure Analysis

Cibenzoline succinate has a complex molecular structure characterized by:

  • Molecular Formula: C19_{19}H20_{20}N2_2O4_4
  • Molecular Weight: Approximately 336.38 g/mol
  • Structural Features: The molecule consists of a diphenyl cyclopropane core linked to a succinate moiety. This structure contributes to its pharmacological properties, including its ability to interact with specific receptors in the cardiovascular system.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which provide insights into the functional groups present and their spatial arrangements .

Chemical Reactions Analysis

Cibenzoline succinate participates in various chemical reactions:

  1. Hydrolysis: In aqueous environments, cibenzoline succinate can hydrolyze to release cibenzoline and succinic acid.
  2. Esterification: The carboxylic acid group in the succinate moiety can react with alcohols to form esters, which may have different pharmacological properties.
  3. Oxidation-Reduction Reactions: The presence of nitrogen atoms allows for potential redox reactions, altering its pharmacokinetic properties.

These reactions are essential for understanding how cibenzoline succinate behaves in biological systems and how it can be modified for enhanced therapeutic effects .

Mechanism of Action

Cibenzoline succinate primarily acts as an antiarrhythmic agent by blocking specific potassium channels in cardiac tissues. This action leads to:

  • Increased Action Potential Duration: By inhibiting potassium currents, it prolongs the cardiac action potential, stabilizing heart rhythm.
  • Alteration of Ion Channel Dynamics: Cibenzoline increases the Km value for potassium ions without affecting Vmax, indicating a competitive inhibition mechanism that modulates cardiac excitability .

This mechanism is crucial for its therapeutic effects in treating arrhythmias, making it a valuable compound in cardiology.

Physical and Chemical Properties Analysis

The physical and chemical properties of cibenzoline succinate include:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: It exhibits good solubility in polar solvents such as water and ethanol, enhancing its bioavailability.
  • Melting Point: The melting point range provides insights into its stability and purity; this data is critical for formulation development.

These properties are essential for determining how cibenzoline succinate can be effectively administered and utilized in clinical settings .

Applications

Cibenzoline succinate has several significant applications:

  1. Cardiovascular Treatment: Primarily used in managing arrhythmias due to its ability to stabilize heart rhythms.
  2. Pharmaceutical Research: Its synthesis methods are studied for developing more efficient production processes for similar compounds.
  3. Diagnostic Tools: Research into enzyme-linked immunosorbent assays (ELISA) has been conducted for monitoring serum levels of cibenzoline, indicating its importance in clinical diagnostics .

Through these applications, cibenzoline succinate continues to play a vital role in both therapeutic and research contexts within the pharmaceutical industry.

Chemical and Pharmacological Profile of Cibenzoline Succinate

Structural Characterization and Physicochemical Properties

Cibenzoline succinate (CAS 100678-32-8) is a crystalline salt formed by the reaction of cibenzoline free base (C₁₈H₁₈N₂) and succinic acid (C₄H₆O₄). The resulting compound has the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.44 g/mol. Its structural uniqueness lies in the cyclopropane ring flanked by two phenyl groups, connected to a 4,5-dihydro-1H-imidazole moiety, with succinic acid providing ionic stabilization [3] [8]. The succinate salt form significantly enhances aqueous solubility (≥5 mg/mL) compared to the hydrophobic free base, facilitating pharmaceutical formulation [5] [8]. This salt formation does not alter the primary pharmacophore but optimizes drug delivery.

Table 1: Key Physicochemical Properties of Cibenzoline Succinate

PropertyValueMeasurement Method
Molecular Weight380.44 g/molCalculated
Melting Point165°CDifferential Scanning Calorimetry
Water Solubility≥5 mg/mLEquilibrium solubility (pH 1-6.8)
pKa (Basic Group)12.1Potentiometric titration
Crystal SystemWhite to off-white solidVisual/Powder XRD
StabilityLight-sensitiveForced degradation studies

The crystalline structure, validated via powder X-ray diffraction (PXRD), shows distinct peaks at 2θ angles characteristic of a defined monoclinic lattice. This crystalline consistency is crucial for batch-to-batch reproducibility in manufacturing. Stability assessments indicate sensitivity to light, necessitating protective packaging during storage (recommended at 2–8°C) [5] [7]. The high pKa (12.1) reflects the strong basicity of the imidazoline nitrogen, influencing its ionization state across physiological pH ranges [4].

Synthesis and Optimization of Cibenzoline Derivatives

The synthesis of cibenzoline succinate involves two critical stages: (1) preparation of the racemic cibenzoline free base, and (2) chiral resolution to isolate the therapeutically preferred (-)-enantiomer, followed by salt formation. The free base is synthesized via cyclopropanation of stilbene derivatives, followed by imidazoline ring formation [1] . Due to the chiral cyclopropane core, enantiomeric separation is essential, as the (-)-isomer exhibits superior antiarrhythmic activity and metabolic stability [7].

Modern patent innovations (e.g., EP3858816A1, WO2020067683A1) disclose optimized chiral resolution using L-(+)-tartaric acid as a resolving agent. The racemic free base is combined with L-(+)-tartaric acid in solvents like acetonitrile-methanol (3:1 v/v), yielding diastereomeric salts. Subsequent recrystallization enriches the (-)-cibenzoline tartrate, which is then basified to recover the enantiomerically pure free base. This is reacted with succinic acid in ethyl acetate to precipitate (-)-cibenzoline succinate [1] .

Table 2: Key Optimization Techniques in Cibenzoline Succinate Synthesis

Process StageInnovationImpact
Chiral ResolutionL-(+)-Tartaric acid in acetonitrile-methanol≥99% enantiomeric excess (ee)
Salt FormationSuccinic acid in ethyl acetateHigh yield (≥85%), high purity
Crystallization ControlAnti-solvent addition (n-hexane)Uniform particle size distribution
PurificationWashing with methyl tert-butyl ether (MTBE)Reduces residual solvent to <50 ppm

Critical process parameters include temperature control during succinate salt formation (maintained at 0–5°C to prevent amorphous forms) and solvent selection. For example, methyl tert-butyl ether (MTBE) effectively removes hydrophobic impurities without dissolving the product [1] . These refinements address historical challenges in achieving high optical purity and crystallinity, ensuring compliance with International Council for Harmonisation (ICH) guidelines for pharmaceutical salts.

Biopharmaceutics Classification System (BDDCS) Analysis

Cibenzoline succinate is classified as BDDCS Class 3, based on its high solubility and low permeability. This classification is derived from two key parameters:

  • Solubility: Aqueous solubility ≥5 mg/mL across pH 1.0–6.8, exceeding the FDA criterion of 0.25 mg/mL for the highest dose strength (130 mg) [4] [8].
  • Extent of Metabolism: Only 50% of the systemically available dose is metabolized, with renal excretion of unchanged drug dominating elimination [4].

BDDCS Class 3 Implications:

  • Absorption Predictions: As a high-solubility compound, dissolution is not rate-limiting. However, low permeability necessitates transporter-mediated uptake (e.g., intestinal peptide transporters) for effective absorption [2] [4].
  • Disposition Characteristics: Hepatic metabolism is moderate, primarily via CYP2D6 to 2-(2,2-diphenylcyclopropyl)-1H-imidazole. The role of transporters (OATP, P-gp) is significant in tissue distribution and renal clearance [3] [9].
  • Food Effects: High solubility minimizes food-induced solubility limitations, but transporter saturation by nutrients may alter absorption kinetics [2].
  • Drug-Drug Interactions (DDI) Risk: Low permeability increases vulnerability to inhibition of uptake transporters (e.g., by proton pump inhibitors) but reduces CYP-mediated DDI risks [2] [4].

This classification aligns with observed clinical behavior: rapid dissolution in gastric fluid, variable bioavailability (≈86%), and dependence on renal function for clearance [4] [9]. Unlike Biopharmaceutics Classification System (BCS) class assignments (which use permeability extent), BDDCS leverages metabolism as a surrogate for permeability rate, providing a more accurate framework for predicting cibenzoline’s in vivo performance [2].

Properties

CAS Number

100678-32-8

Product Name

Cibenzoline succinate

IUPAC Name

butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)

InChI Key

XFUIOIWYMHEPIE-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Synonyms

2-(2,2-diphenylcyclopropyl)-2-imidazoline
cibenzoline
cibenzoline succinate
cifenline
cifenline succinate
cifenline, (S)-isomer
Cipralan
Exaco

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.